

What are the chemical properties of 4'-Piperidinoacetophenone?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4'-Piperidinoacetophenone**

Cat. No.: **B085414**

[Get Quote](#)

In-Depth Technical Guide to 4'-Piperidinoacetophenone

An extensive review of the chemical and biological characteristics of **4'-Piperidinoacetophenone**, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. This guide details the compound's physicochemical properties, spectral data, synthesis protocols, and known biological activities, presenting a holistic overview for scientific application.

Core Chemical Properties

4'-Piperidinoacetophenone, identified by the IUPAC name 1-(4-piperidin-1-ylphenyl)ethanone, is a solid, off-white to light yellow compound. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.

Property	Value	Reference
IUPAC Name	1-(4-piperidin-1-ylphenyl)ethanone	[1] [2]
CAS Number	10342-85-5	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₇ NO	[1] [2] [3]
Molecular Weight	203.28 g/mol	[1] [2] [3]
Melting Point	85-87 °C	[3] [4]
Boiling Point	341.6 °C (estimated)	[5]
Appearance	Off-white to light yellow solid	[5]
Solubility	Information not readily available. Inferred to be soluble in common organic solvents like chloroform for NMR analysis.	[6]

Spectral Analysis

The structural elucidation of **4'-Piperidinoacetophenone** is supported by various spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of its functional groups and data from closely related compounds.

Technique	Expected Peaks and Interpretation
¹ H NMR	Expected signals would include those for the aromatic protons on the phenyl ring, the acetyl group's methyl protons, and the methylene protons of the piperidine ring. Aromatic protons would likely appear as doublets in the downfield region (around 6.8-7.9 ppm). The methyl protons of the acetyl group would be a singlet around 2.5 ppm. The piperidine protons would show multiplets in the aliphatic region (around 1.6-3.3 ppm).
¹³ C NMR	The ¹³ C NMR spectrum is expected to show distinct signals for the carbonyl carbon (around 196 ppm), the aromatic carbons (in the 113-155 ppm range), the methyl carbon of the acetyl group (around 26 ppm), and the carbons of the piperidine ring (in the 24-50 ppm range).[6]
IR Spectroscopy	Key infrared absorption bands would include a strong C=O stretch for the ketone at approximately 1660-1680 cm ⁻¹ , C-H stretching for the aromatic and aliphatic portions just above and below 3000 cm ⁻¹ respectively, and C-N stretching in the fingerprint region.
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak [M] ⁺ at m/z = 203. The fragmentation pattern would likely involve the loss of the acetyl group (CH ₃ CO, m/z = 43) leading to a fragment at m/z = 160, and other characteristic cleavages of the piperidine ring.

Experimental Protocols

Synthesis of 4'-Piperidinoacetophenone

A common synthetic route to **4'-Piperidinoacetophenone** involves the nucleophilic aromatic substitution of 4'-fluoroacetophenone with piperidine.

Materials:

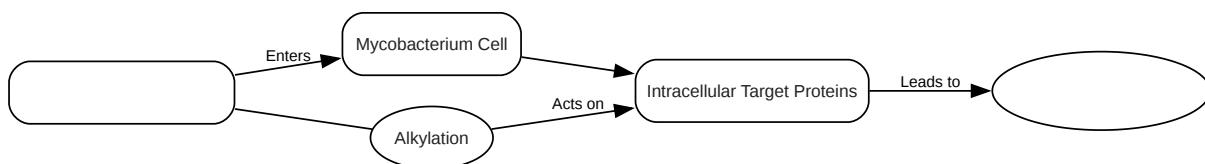
- 4'-Fluoroacetophenone
- Piperidine
- Potassium carbonate (K_2CO_3)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask, add 4'-fluoroacetophenone and piperidine in a 1:1.2 molar ratio.
- Add potassium carbonate (2 equivalents) as a base and DMSO as the solvent.
- Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **4'-Piperidinoacetophenone**.

Chemical Reactivity and Stability

Reactivity: **4'-Piperidinoacetophenone** can undergo reactions typical of ketones. For instance, it participates in Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to form chalcones.[5]

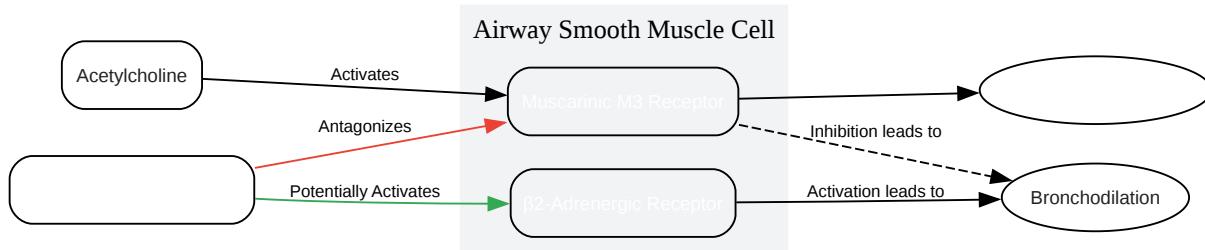

Stability: Information regarding the specific thermal and chemical stability of **4'-Piperidinoacetophenone** is not extensively detailed in the available literature. However, based on its structure, it is expected to be a relatively stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity and Potential Signaling Pathways

4'-Piperidinoacetophenone has demonstrated notable biological activities, particularly as an antimycobacterial and a bronchodilator agent.

Antimycobacterial Activity

Studies have shown that **4'-Piperidinoacetophenone** exhibits bacteriostatic activity against *Mycobacterium* species.[7] The proposed mechanism of action for acetophenone derivatives, in general, is the alkylation of intracellular target proteins, leading to the inhibition of bacterial growth.[7]

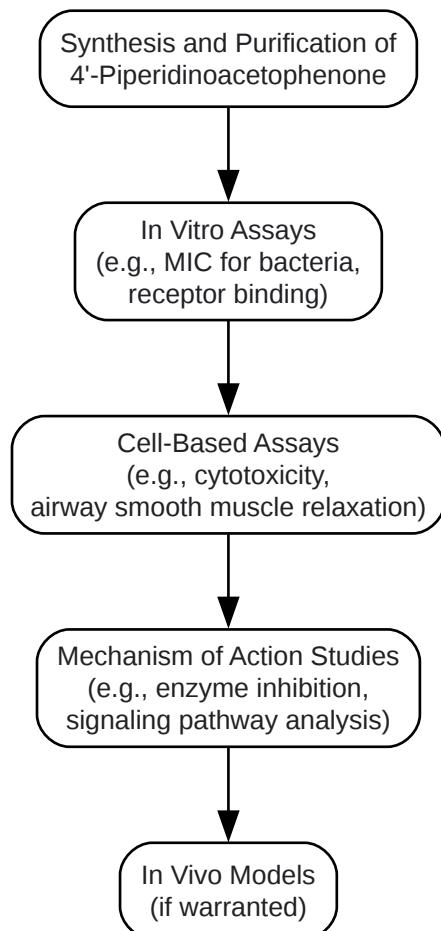

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antimycobacterial activity.

Bronchodilator Activity

The bronchodilator properties of compounds containing a piperidine moiety suggest potential mechanisms involving the relaxation of airway smooth muscle. This could occur through

antagonism of muscarinic acetylcholine receptors (anticholinergic effect) or stimulation of β_2 -adrenergic receptors, both of which lead to a decrease in intracellular calcium levels and subsequent muscle relaxation.



[Click to download full resolution via product page](#)

Caption: Potential bronchodilator signaling pathways.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the biological activity of **4'-Piperidinoacetophenone** would involve initial in vitro assays followed by more complex cellular and potentially in vivo models.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Identification of the anti-mycobacterial functional properties of piperidinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]

- 5. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against *Mycobacterium abscessus* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Acetophenones with selective antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the chemical properties of 4'-Piperidinoacetophenone?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085414#what-are-the-chemical-properties-of-4-piperidinoacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com